molecular formula C8H8F2O2S B2529374 3,4-Difluorobenzylmethylsulfone CAS No. 886498-01-7

3,4-Difluorobenzylmethylsulfone

Cat. No.: B2529374
CAS No.: 886498-01-7
M. Wt: 206.21
InChI Key: HGMGYYLMXZCVTI-UHFFFAOYSA-N
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Description

3,4-Difluorobenzylmethylsulfone is a fluorinated aromatic sulfone with the chemical formula C₈H₇F₂O₂S. Structurally, it consists of a benzyl group (3,4-difluorophenylmethyl) and a methyl group bonded to a sulfonyl moiety (SO₂). This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing effects of the fluorine substituents and the sulfone group, which influence reactivity, solubility, and biological activity.

Properties

IUPAC Name

1,2-difluoro-4-(methylsulfonylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2S/c1-13(11,12)5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMGYYLMXZCVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorobenzylmethylsulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3,4-Difluorobenzylmethylsulfone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds exhibit structural similarities to 3,4-Difluorobenzylmethylsulfone, differing primarily in substituent patterns, functional groups, or fluorine positioning:

Compound Name CAS Number Key Structural Features Similarity Score
4-Fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl chloride 657-46-5 Trifluoromethyl sulfonyl group; chloride substituent 0.72
3,4-Difluorobenzenesulfonamide 1027345-07-8 Sulfonamide group (SO₂NH₂); no methyl substituent 0.64
1-Fluoro-3-(methylsulfonyl)benzene 383-29-9 Mono-fluoro; methylsulfonyl group on benzene 0.62
4-Fluoro-N-methylbenzenesulfonamide 433-14-7 N-methyl sulfonamide; para-fluoro substituent 0.94

Key Observations:

  • Sulfone vs.
  • Fluorine Substitution: The 3,4-difluoro pattern enhances electron-withdrawing effects compared to mono-fluoro analogs (e.g., 1-Fluoro-3-(methylsulfonyl)benzene), which may increase stability in electrophilic reactions .
  • Trifluoromethyl vs.

Physicochemical Properties

While explicit data for this compound are unavailable in the evidence, inferences can be drawn from analogs:

  • Solubility: Sulfones (e.g., 1-Fluoro-3-(methylsulfonyl)benzene) typically exhibit lower aqueous solubility than sulfonamides (e.g., 4-Fluoro-N-methylbenzenesulfonamide) due to reduced polarity .
  • Thermal Stability: The sulfonyl group generally enhances thermal stability; however, the presence of reactive substituents (e.g., chloride in CAS 657-46-5) may lower stability compared to non-halogenated analogs .

Biological Activity

3,4-Difluorobenzylmethylsulfone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure enhances lipophilicity and biological interactions, which can lead to increased potency against various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H10F2O2SC_9H_{10}F_2O_2S. The compound features a benzyl group with fluorine substitutions at the 3 and 4 positions, along with a methylsulfone functional group. These structural characteristics contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The fluorine atoms enhance the compound's binding affinity due to their electronegative nature, which can facilitate hydrogen bonding and improve selectivity towards biological targets.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties. Below are key findings regarding its biological activities:

  • Antimicrobial Activity : Studies have demonstrated that similar compounds can inhibit bacterial growth effectively. The presence of fluorine enhances the compound's ability to penetrate bacterial membranes and disrupt cellular functions.
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:

CompoundStructural FeaturesBiological Activity
2,4-DifluorobenzylmethylsulfoneFluorine at positions 2 and 4Enzyme inhibition; receptor binding
2,6-DifluorobenzylmethylsulfoneFluorine at positions 2 and 6Antimicrobial; anti-inflammatory
This compound Fluorine at positions 3 and 4 Enhanced antimicrobial and anti-inflammatory effects
BenzylmethylsulfoneNo fluorine substitutionsBaseline activity; lacks enhanced effects

Case Studies

Several case studies have explored the efficacy of this compound in various applications:

  • Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against a range of bacterial strains. Results indicated that it inhibited growth in Gram-positive bacteria more effectively than non-fluorinated analogs.
  • Inflammatory Response Modulation : Another study investigated the compound's role in reducing inflammation in animal models. It was found to significantly lower levels of pro-inflammatory cytokines compared to controls.

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